molecular formula C6H15ClN2 B13849391 4-(Aminomethyl)piperidine hcl

4-(Aminomethyl)piperidine hcl

Cat. No.: B13849391
M. Wt: 150.65 g/mol
InChI Key: QSEHCTUDYSXMBI-UHFFFAOYSA-N
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Description

C-Piperidin-4-yl-methylamine hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Piperidin-4-yl-methylamine hydrochloride typically involves the reductive amination of piperidine with formaldehyde followed by hydrochloric acid treatment to form the hydrochloride salt. The general steps are as follows:

    Reductive Amination: Piperidine is reacted with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst to form the intermediate C-Piperidin-4-yl-methylamine.

    Formation of Hydrochloride Salt: The intermediate is then treated with hydrochloric acid to yield C-Piperidin-4-yl-methylamine hydrochloride.

Industrial Production Methods

In industrial settings, the production of C-Piperidin-4-yl-methylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are critical to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

C-Piperidin-4-yl-methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the methylamine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

C-Piperidin-4-yl-methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of C-Piperidin-4-yl-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog that lacks the methylamine group.

    N-Methylpiperidine: Similar structure but with a methyl group attached to the nitrogen atom.

    Piperidin-4-yl-methanol: Contains a hydroxyl group instead of a methylamine group.

Uniqueness

C-Piperidin-4-yl-methylamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

piperidin-4-ylmethanamine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5,7H2;1H

InChI Key

QSEHCTUDYSXMBI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN.Cl

Origin of Product

United States

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